6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
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Description
The compound “6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione” is a derivative of pyridazinone, which has been found to exhibit a wide range of pharmacological activities . It contains a pyridazine ring linked to a piperazine ring by a single bond . The compound is related to a series of analogues known as FPMINT, which have been studied as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridazinone ring linked to a piperazine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Mechanism of Action
Properties
IUPAC Name |
6-[4-[2-(2-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c17-12-4-2-1-3-11(12)9-15(23)21-7-5-20(6-8-21)13-10-14(22)19-16(24)18-13/h1-4,10H,5-9H2,(H2,18,19,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIGOWKXRDUXJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C(=O)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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